molecular formula C18H17N3O B7832269 6-phenyl-2-(2-phenylethylamino)-1H-pyrimidin-4-one

6-phenyl-2-(2-phenylethylamino)-1H-pyrimidin-4-one

Cat. No.: B7832269
M. Wt: 291.3 g/mol
InChI Key: IWRABOLOSCJNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “6-phenyl-2-(2-phenylethylamino)-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. It is important in various scientific and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves specific synthetic routes and reaction conditions. Detailed procedures for its synthesis are typically found in specialized chemical literature and patents. The synthesis may involve multiple steps, including the use of specific reagents and catalysts under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactions carried out in specialized reactors, followed by purification processes such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, including temperature, pressure, and solvent choice, to optimize the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated forms. Substitution reactions result in compounds with different functional groups.

Scientific Research Applications

The compound “6-phenyl-2-(2-phenylethylamino)-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in various chemical syntheses.

    Biology: The compound may be studied for its biological activity and interactions with biomolecules.

    Industry: The compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context of its use

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “6-phenyl-2-(2-phenylethylamino)-1H-pyrimidin-4-one” include those with related chemical structures and properties. These compounds may share similar reactivity and applications but can differ in specific details such as functional groups or molecular configuration.

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties that distinguish it from other compounds. These unique features make it valuable for particular applications where other compounds may not be suitable.

Properties

IUPAC Name

6-phenyl-2-(2-phenylethylamino)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-17-13-16(15-9-5-2-6-10-15)20-18(21-17)19-12-11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRABOLOSCJNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=O)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC2=NC(=O)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.